2-(2-chlorophenyl)-N-methoxy-N-methylacetamide
Overview
Description
2-(2-Chlorophenyl)-N-methoxy-N-methylacetamide (CMMA) is a synthetic compound with a wide range of applications in scientific research. It is a relatively new compound, first synthesized in the early 2000’s, and has since been studied for its potential use in a variety of applications.
Scientific Research Applications
Synthesis and Biological Screening
One study involved the synthesis of a series of compounds, including those related to 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide. These compounds were screened against various enzymes, demonstrating potential biological activity, particularly against acetylcholinesterase (Rehman et al., 2013).
Chemical Synthesis and Reactivity
Research by Manjunath et al. (2006) developed a reagent for synthesizing the α,β-unsaturated N-methoxy-N-methyl-amide structural unit, starting from 2-chloro-N-methoxy-N-methylacetamide. This reagent facilitates the synthesis of a variety of compounds with biological relevance (Manjunath, Sane, & Aidhen, 2006).
Antifungal Activity
A series of dimethylated trifluoroatrolactamide derivatives, synthesized from α-hydroxyacetamide and CH3I with 2-chloro-N-methoxy-N-methylacetamide, demonstrated moderate antifungal activity, as explored by Yang et al. (2017) (Yang, Zhu, Cui, Li, Zhao, & Liu, 2017).
Bacteriostatic Activity
Research by Hong (2012) synthesized derivatives of 2-methoxyimino-2-(2-(substituted phenyl)-N-methylacetamide), which showed promising bacteriostatic activities against various pathogens (Yang Hong, 2012).
Crystal Structure and Stability
A study by Sayed, Jacobs, and Taljaard (2015) investigated the crystal structures of N-methylacetamide compounds, including those related to 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide, revealing insights into their thermal stability and molecular interactions (Sayed, Jacobs, & Taljaard, 2015).
Antiviral and Antiapoptotic Effects
Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative, structurally related to 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide, which exhibited significant antiviral and antiapoptotic effects, particularly against Japanese encephalitis virus (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).
Metabolic Studies
Coleman et al. (2000) conducted a study on the metabolism of chloroacetamide herbicides, including compounds similar to 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide, in human and rat liver microsomes, offering insights into their biotransformation and potential environmental and health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).
Lipase and α-Glucosidase Inhibition
Bekircan, Ülker, and Menteşe (2015) synthesized novel compounds derived from 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide, which exhibited notable lipase and α-glucosidase inhibition, suggesting potential applications in metabolic disorder treatments (Bekircan, Ülker, & Menteşe, 2015).
Quorum Sensing Molecule Synthesis
Hodgkinson et al. (2012) presented a microwave-assisted synthesis of quorum-sensing molecules using 2-chloro-N-methoxy-N-methylacetamide, relevant in studying bacterial communication mechanisms (Hodgkinson, Galloway, Welch, & Spring, 2012).
Insecticidal Potential
Research by Rashid et al. (2021) explored the insecticidal efficacy of phenoxyacetamide derivatives, related to 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide, against the cotton leafworm, indicating potential agricultural applications (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).
properties
IUPAC Name |
2-(2-chlorophenyl)-N-methoxy-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(14-2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFJRFAZYJGLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=CC=C1Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-methoxy-N-methylacetamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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